MGCD-265

Catalog No.
S548157
CAS No.
875337-44-3
M.F
C26H20FN5O2S2
M. Wt
517.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MGCD-265

CAS Number

875337-44-3

Product Name

MGCD-265

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide

Molecular Formula

C26H20FN5O2S2

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)

InChI Key

UFICVEHDQUKCEA-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

solubility

Soluble in DMSO, not in water

Synonyms

MGCD-265-analog; MGCD 265-analog; MGCD265-analog. Glesatinib-analog.

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

The exact mass of the compound N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide is 517.10424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MGCD-265 (Glesatinib, CAS 875337-44-3) is an orally bioavailable, multi-targeted Type II receptor tyrosine kinase (RTK) inhibitor. It is primarily procured for its potent low-nanomolar inhibition of c-Met, Axl, VEGFR1/2/3, RON, and Tie-2 [1]. In preclinical and industrial research workflows, it serves as a critical reference material for investigating MET-driven malignancies, Axl-amplified resistance mechanisms, and P-glycoprotein-mediated multidrug resistance. Its distinct "DFG-out" binding mode differentiates it from conventional Type I inhibitors, making it a highly valuable tool compound for advanced oncology assay development and resistance modeling .

Generic substitution with common Type I MET inhibitors (such as crizotinib or capmatinib) fails in advanced resistance models because Type I compounds bind the active kinase conformation and are highly susceptible to secondary activation loop (A-loop) mutations, such as D1228N and Y1230H[1]. MGCD-265 is a Type II inhibitor that binds the inactive conformation, retaining potency against these specific mutant variants. Furthermore, unlike other Type II inhibitors like cabozantinib, MGCD-265 exhibits dual MET/SMO inhibition that antagonizes P-glycoprotein (P-gp) efflux pumps. Substituting MGCD-265 with a standard MET inhibitor in multidrug resistance (MDR) assays will result in a failure to reverse chemotherapeutic efflux, compromising assay validity and downstream data integrity.

Efficacy Against A-Loop Mutant MET Models

In acquired resistance models harboring MET activation loop mutations (e.g., D1228N, Y1230H), Type I inhibitors lose efficacy, whereas MGCD-265 maintains target inhibition. Assays demonstrate that capmatinib and crizotinib exhibit >50-fold increases in IC50 against these mutants, failing to suppress signaling at 1 μmol/L. In contrast, MGCD-265 retains a low-nanomolar IC50, with maximal target inhibition observed at 100 nmol/L across both parental and resistant lines [1].

Evidence DimensionIC50 shift in MET A-loop mutant cell lines
Target Compound DataMGCD-265 (~4-fold shift, maximal inhibition at 100 nM)
Comparator Or BaselineCrizotinib / Capmatinib (>50-fold shift, incomplete inhibition at 1 μM)
Quantified Difference>10-fold superior potency retention for MGCD-265 against A-loop mutants.
ConditionsIn vitro Ba/F3 or NSCLC cell lines expressing MET D1228N or Y1230H mutations.

Buyers modeling acquired resistance to first-line MET inhibitors must procure MGCD-265 to successfully inhibit A-loop mutant cell lines where Type I inhibitors fail.

Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Beyond kinase inhibition, MGCD-265 functions as a dual MET/SMO inhibitor that directly antagonizes P-glycoprotein (P-gp) mediated multidrug resistance. In P-gp overexpressing cancer cell lines (e.g., KB-C2, SW620/Ad300), treatment with 1 to 3 μM of MGCD-265 for 120 minutes significantly increases intracellular accumulation of chemotherapeutics like paclitaxel by blocking P-gp efflux. Standard MET inhibitors lack this SMO/P-gp modulatory activity, making them ineffective in MDR reversal assays.

Evidence DimensionIntracellular paclitaxel accumulation / P-gp ATPase activity
Target Compound DataMGCD-265 (Stimulates ATPase and inhibits efflux at 1-3 μM)
Comparator Or BaselineStandard MET inhibitors (No P-gp efflux inhibition)
Quantified DifferenceDose-dependent restoration of paclitaxel sensitivity in P-gp overexpressing cells.
ConditionsKB-C2 and HEK293/ABCB1 P-gp overexpressing cell lines, 120 min exposure.

Essential for researchers procuring compounds for combinatorial oncology assays where simultaneous RTK inhibition and MDR pump reversal are required.

Optimized Formulation Compatibility for In Vivo Workflows

For preclinical procurement, the processability of a kinase inhibitor is critical. MGCD-265 demonstrates excellent solubility for in vivo dosing, achieving a clear solution at ≥ 2.5 mg/mL (3.81 mM) using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This formulation yields a moderate to high oral bioavailability (42% in dog models, 12% in rats) with a reliable terminal elimination half-life of 5.8 hours in dogs, avoiding the precipitation issues common with crude kinase inhibitor suspensions .

Evidence DimensionFormulation solubility and oral bioavailability
Target Compound DataMGCD-265 (Clear solution at ≥ 2.5 mg/mL; 42% oral bioavailability in dogs)
Comparator Or BaselineUnoptimized lipophilic kinase inhibitors (Prone to precipitation and low bioavailability)
Quantified DifferenceGuaranteed solubility in standard DMSO/PEG/Tween vehicles ensuring reproducible systemic exposure.
ConditionsIn vivo pharmacokinetic profiling in rat and dog models.

Guarantees reliable, precipitation-free dosing in animal models, reducing vehicle-related variability in critical preclinical xenograft studies.

Simultaneous Suppression of Compensatory RTK Pathways

Tumors frequently bypass selective MET inhibition via compensatory upregulation of Axl or VEGFR. MGCD-265 provides a procurement advantage by simultaneously targeting these pathways with low-nanomolar biochemical potency: c-Met (IC50 = 19 nM), VEGFR2 (IC50 = 10 nM), and Axl (IC50 = 14 nM) [1]. In contrast, highly selective Type Ib inhibitors like capmatinib strictly target MET, leaving Axl and VEGFR signaling intact and allowing rapid compensatory angiogenesis and metastasis in complex tumor microenvironment models [2].

Evidence DimensionBiochemical IC50 against compensatory RTKs
Target Compound DataMGCD-265 (MET 19 nM, Axl 14 nM, VEGFR2 10 nM)
Comparator Or BaselineCapmatinib (Highly selective for MET, negligible Axl/VEGFR2 activity)
Quantified DifferenceBroad-spectrum low-nanomolar suppression of 3 critical resistance pathways vs. single-pathway suppression.
ConditionsEnzyme-based kinase assays.

Ideal for complex in vivo models where blocking tumor angiogenesis and Axl-mediated resistance is just as critical as primary MET inhibition.

Acquired Resistance Modeling in NSCLC

Due to its Type II "DFG-out" binding mode, MGCD-265 is the preferred reference compound for studying non-small cell lung cancer (NSCLC) models that have developed resistance to first-line Type I MET inhibitors. It is specifically procured for assays involving MET exon 14 deletion cell lines harboring D1228N or Y1230H activation loop mutations [1].

P-glycoprotein (P-gp) Efflux Reversal Assays

Leveraging its secondary action as an SMO/P-gp modulator, MGCD-265 is utilized in multidrug resistance (MDR) assays to sensitize P-gp-overexpressing cancer cells to standard chemotherapeutics. It is an ideal tool compound for combinatorial screening where paclitaxel or doxorubicin efflux must be inhibited .

In Vivo Angiogenesis and Metastasis Xenografts

Supported by its validated solubility in standard DMSO/PEG300/Tween-80 vehicles and its 42% oral bioavailability, MGCD-265 is highly suited for oral dosing in murine xenograft models. Its simultaneous inhibition of c-Met, VEGFR2, and Axl makes it a superior choice for studying the suppression of tumor-driven angiogenesis and metastasis .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

517.10424541 g/mol

Monoisotopic Mass

517.10424541 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

93M6577H9D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

875337-44-3

Wikipedia

N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno(3,2-b)pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide

Dates

Last modified: 08-15-2023
J. M. Besterman, M. Fournel, I. Dupont, C. Bonfils, M. Dubay, H. Ste-Croix, C. R. Maroun; MethylGene, Inc., Montreal, QC, Canada, Potent preclinical antitumor activity of MGCD265, an oral Met/VEGFR kinase inhibitor in phase II clinical development, in combination with taxanes or erlotinib, J Clin Oncol 28, 2010 (suppl; abstr e13595).

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